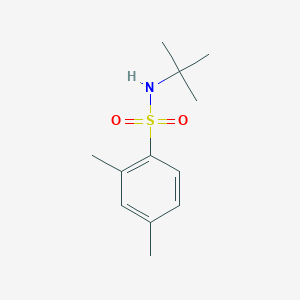

N-(tert-butyl)-2,4-dimethylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and techniques necessary for the synthesis .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to elucidate the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .科学研究应用

Synthesis of Aromatic Sulfones

N-tert-butyl-2,4-dimethylbenzenesulfonamide: is utilized in the synthesis of aromatic sulfones through condensation reactions. Aromatic sulfones are important intermediates in the production of dyes, polymers, and pharmaceuticals. The compound’s ability to undergo Friedel–Crafts reactions with arenes activated towards electrophilic attack makes it a valuable reagent in creating both symmetric and asymmetric sulfones .

Development of Vulcanization Accelerators

This compound serves as a precursor in the manufacture of vulcanization accelerators. Vulcanization accelerators are essential in enhancing the cross-linking efficiency between rubber molecules, thereby improving the durability and elasticity of rubber products such as tires and belts .

Pharmaceutical Research

In pharmaceutical research, N-tert-butyl-2,4-dimethylbenzenesulfonamide is involved in the synthesis of N-tert-butyl amides. These amides are found in various drugs, including finasteride for treating benign prostatic hyperplasia, nelfinavir as part of HIV treatment, and CPI-1189 for neuroprotective therapy .

Polymer Modification

The compound is used in modifying polymers to enhance their properties. For instance, it can act as a nucleating agent in polypropylene, leading to improved crystallinity and mechanical properties of the polymer .

Organic Synthesis

N-tert-butyl-2,4-dimethylbenzenesulfonamide: is a key reagent in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds. These compounds have a wide range of applications, including in materials science and as pharmaceutical intermediates .

Catalysis

The compound is also explored for its potential role in catalysis. It could be involved in acid-catalyzed condensation reactions, which are fundamental in the synthesis of various organic compounds. The study of its behavior in these reactions could lead to the development of new catalytic processes .

作用机制

Mode of Action

The exact mode of action of N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that the enhanced solubility of the amide is due to protonation . The stability of this compound comes from the charge delocalization in the aromatic system .

Biochemical Pathways

The biochemical pathways affected by N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that the sulfonamides can be reduced by aldehydes and also engage in a Friedel-Crafts reaction with arenes in the presence of Brønsted acids .

Result of Action

The molecular and cellular effects of N-tert-butyl-2,4-dimethylbenzenesulfonamide It’s known that acid-catalyzed hydrolysis of sulfonamide 1 to acid 6 and compound 7 .

Action Environment

The action of N-tert-butyl-2,4-dimethylbenzenesulfonamide can be influenced by various environmental factors. For instance, it’s poorly soluble in water, and it was dissolved in aqueous H2SO4 . More research is needed to understand how other environmental factors influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

属性

IUPAC Name |

N-tert-butyl-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-9-6-7-11(10(2)8-9)16(14,15)13-12(3,4)5/h6-8,13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFFYLQEIWKGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2,4-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)

![4-[(2,4-dichlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5740372.png)

![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)

![6-acetyl-2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740413.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

![4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5740435.png)

![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)

![10-phenyl-8,9-dihydro-7H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5740450.png)